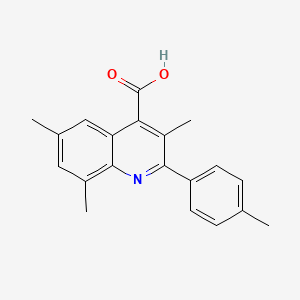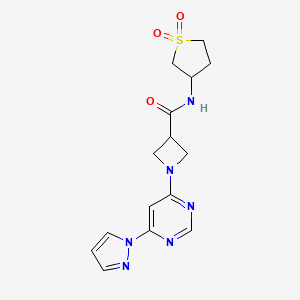
3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
TMCQ was first developed and synthesized by Loxo Oncology, Inc. in collaboration with leaders of kinase inhibitors and protein crystallography. The synthesis of quinoline and its analogues has been extensively studied, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Wissenschaftliche Forschungsanwendungen
Practical and Large-Scale Synthesis
Quinoline derivatives are vital in the synthesis of pharmaceutically active compounds. An efficient synthesis method for octahydrobenzo[g]quinolines showcases the potential for large-scale manufacturing, highlighting their importance in drug development (Bänziger et al., 2000).
Photophysical Properties Study
Quinoline-based fluorophores have been developed for their unique photophysical behaviors, demonstrating applications in fluorescence spectroscopy for studying solvent polarity effects. These compounds exhibit dual emissions and large Stokes shifts, useful in biochemistry and materials science (Padalkar & Sekar, 2014).
Chemical Synthesis and Structural Studies
Quinoline-derived oligoamides have been synthesized and structurally characterized, indicating their potential in designing helical structures and foldamers. This research is significant for understanding molecular recognition and designing novel materials (Jiang et al., 2003).
Metal Ion Extraction
The modification of styrene-divinylbenzene polymers with quinoline-2-carboxylic acids demonstrates their utility in extracting metal ions from aqueous solutions, suggesting applications in environmental cleanup and resource recovery (Moberg et al., 1990).
Cytotoxic Activity for Cancer Research
Research into quinoline-4-carboxylic acid derivatives has shown significant cytotoxic activity against various carcinoma cell lines, indicating their potential as anticancer agents. This underscores the importance of quinoline derivatives in medicinal chemistry and drug discovery (Bhatt et al., 2015).
Eigenschaften
IUPAC Name |
3,6,8-trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAUKLOIDHDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2680173.png)


![[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2680177.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2680178.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)


![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680190.png)

